molecular formula C16H19FN4O3S B2487236 N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide CAS No. 906155-18-8

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide

Cat. No.: B2487236
CAS No.: 906155-18-8
M. Wt: 366.41
InChI Key: ZBQWZFPBYZAGCU-UHFFFAOYSA-N
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Description

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a synthetic small molecule designed for research applications, featuring a 1,3,4-oxadiazole core substituted with a diethylcarbamoylmethylsulfanyl group and linked to a 4-fluorobenzamide moiety. This structural class is of significant interest in medicinal chemistry due to its association with diverse biological activities. Compounds containing the 1,3,4-oxadiazole scaffold are extensively investigated for their potent antibacterial properties . Research on analogous structures has demonstrated promising activity against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the Gram-negative pathogen Neisseria gonorrhoeae . The incorporation of the fluorobenzamide group is a common strategy in drug design to influence a compound's pharmacokinetics and metabolic stability, while the diethylcarbamoyl group can contribute to solubility and target interaction. Beyond antimicrobial applications, 1,3,4-oxadiazole derivatives are also known to exhibit enzyme inhibitory effects, including anticholinesterase activity, which is relevant for research into neurodegenerative conditions . The presence of the sulfanyl linkage offers a potential site for metabolic modification or further derivatization. This product is intended for in-vitro research use in controlled laboratory settings. It is not categorized as a medicine or drug, has not been approved by the FDA for any medical purpose, and its introduction into humans or animals is strictly prohibited by law . Researchers can leverage this compound as a key intermediate or active candidate in exploratory studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-3-21(4-2)14(22)10-25-16-20-19-13(24-16)9-18-15(23)11-5-7-12(17)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQWZFPBYZAGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the diethylcarbamoyl group: This step involves the reaction of the oxadiazole intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluorobenzamide moiety: The final step includes the coupling of the diethylcarbamoyl-substituted oxadiazole with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the diethylcarbamoyl and benzamide moieties can be reduced to corresponding alcohols.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzamide moiety suggests potential interactions with hydrophobic pockets in proteins, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 1,3,4-oxadiazole derivatives, particularly those bearing sulfanyl linkages and aromatic substituents. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Biological Activity Reference
N-[(5-{[(Diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide (Target Compound) Diethylcarbamoyl, 4-fluorobenzamide ~408 (estimated) Not explicitly reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) 2-Amino-thiazole, phenylpropanamide 375 Urease inhibition (IC₅₀ = 12.4 ± 0.5 µM)
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl-ethyl sulfamoyl, 4-fluorophenyl 488 Pesticidal (ZINC2723449)
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide (HDAC Inhibitor) Naphthalenylmethyl, 2-aminophenyl ~420 (estimated) HDAC inhibition (IC₅₀ < 1 µM)
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Chlorobenzylsulfanyl, methylbenzenesulfonamide 453 Crystallographic analysis (no activity data)

Key Observations :

  • Substituent Impact on Activity : The presence of electron-withdrawing groups (e.g., 4-fluorobenzamide in the target compound) may enhance metabolic stability compared to electron-donating substituents like methyl groups in derivatives 7c–7f (IC₅₀ for urease inhibition: 14.2–18.9 µM) .
  • Sulfanyl vs. Sulfamoyl Linkages : The sulfanyl group in the target compound contrasts with sulfamoyl linkages in pesticidal analogs (e.g., ZINC2723449), which exhibit distinct binding modes to biological targets .

Comparison with Analogues :

  • Derivatives like 7a–7l utilize hydrazine hydrate and CS₂/KOH for oxadiazole formation, followed by DMF-mediated alkylation .
  • The pesticidal compound ZINC2723449 employs sulfamoyl group installation, requiring distinct sulfonation steps .
Pharmacological and Physicochemical Properties
  • Solubility and Melting Points : The target compound’s 4-fluorobenzamide group may improve lipophilicity compared to polar analogues like 7l (m.p. 177–178°C; C₁₆H₁₇N₅O₂S₂) .
  • Enzyme Inhibition Potential: While the HDAC inhibitor (Figure 18, ) features a naphthalenyl group for enhanced binding, the target compound’s diethylcarbamoyl group could modulate selectivity for other enzymes (e.g., carbonic anhydrase).

Biological Activity

The compound N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethylcarbamoyl methyl sulfide with 4-fluorobenzoyl chloride and 5-amino-1,3,4-oxadiazole. The reaction conditions usually require an organic solvent and a base to facilitate the formation of the amide bond. The final product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The testing usually employs methods such as the cup plate method or disc diffusion method to assess antibacterial efficacy at varying concentrations.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus30 µg/mL
This compoundE. coli and S. aureusTBD

Antifungal Activity

In addition to antibacterial properties, oxadiazole compounds have shown antifungal activity against strains like Aspergillus niger. The antifungal activity is often evaluated using similar methodologies as those used for bacterial strains.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of oxadiazole derivatives. For example, compounds with a similar structure have been tested on various cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). These studies typically assess cell viability using assays such as MTT or XTT.

Table 2: Antitumor Activity on Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound XA5492.12
Compound YHCC8275.13
This compoundTBD

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The oxadiazole ring is known for its ability to bind to various biological targets including enzymes and receptors involved in cellular signaling pathways.

Case Studies

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives similar to this compound. For instance:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that specific oxadiazole derivatives exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria.
  • Antitumor Evaluation : Another research article reported that certain derivatives were effective in inhibiting the proliferation of lung cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

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